molecular formula C7H9N3O2 B173985 Methyl 5,6-diaminonicotinate CAS No. 104685-76-9

Methyl 5,6-diaminonicotinate

Cat. No. B173985
M. Wt: 167.17 g/mol
InChI Key: KZFTZZIOEVUOOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 5,6-diaminonicotinate” is a chemical compound . It is used in scientific research and has unique properties that make it valuable for various applications, including drug development and organic synthesis.


Molecular Structure Analysis

The molecular formula of “Methyl 5,6-diaminonicotinate” is C₇H₉N₃O₂ . The molecular weight is 167.17 . The compound’s structure can be analyzed using various techniques, including NMR, HPLC, LC-MS, and UPLC .


Physical And Chemical Properties Analysis

“Methyl 5,6-diaminonicotinate” is a white crystalline powder that is soluble in methanol and ethanol . It has a molecular weight of 177.19 g/mol and a melting point of 220-222 °C .

Scientific Research Applications

Energetic Material Development

Research on nitrogen-rich salts derived from similar compounds, such as 2-methyl-5-nitraminotetrazole and its derivatives, demonstrates their application in creating secondary explosives with low sensitivities. These compounds exhibit significant potential as energetic materials due to their high nitrogen content, offering lower sensitivity and potentially higher performance compared to traditional explosives (Fendt et al., 2011).

Spectroscopic Analysis and Structure Elucidation

Studies involving compounds like 5,6-diamino uracil and derivatives highlight the use of vibrational spectroscopy (FT-IR, FT-Raman) and computational methods (DFT calculations) for structural analysis. These techniques allow for the detailed interpretation of molecular vibrations, contributing to the understanding of molecular structures and their properties (Krishnakumar & Ramasamy, 2007).

Biological and Medicinal Chemistry

The synthesis and characterization of compounds like S-adenosylmethionine derivatives illustrate their biological significance as methyl donors in various enzymatic reactions. Such compounds are involved in diverse biological processes, including the synthesis of essential biomolecules and epigenetic regulation, highlighting their importance in biochemistry and medicinal research (Fontecave et al., 2004).

Coordination Chemistry and Metal Complexes

Research into the coordination of similar compounds to metal ions provides insights into the creation of novel metal complexes with potential applications in catalysis, materials science, and antitumor activity. Such studies involve the synthesis of ligands based on diamino sugar derivatives and their coordination with ruthenium, rhodium, and iridium, demonstrating the versatility of these compounds in forming metal complexes with significant biological and catalytic activities (Böge et al., 2015).

Magnetic Properties and Material Science

Investigations into the magnetic properties derived from the coordination of similar compounds to metal ions underscore their potential in material science. Such research aims to understand the structural diversity and magnetic behavior of compounds, paving the way for the development of new materials with tailored magnetic properties (Razquin-Bobillo et al., 2022).

Safety And Hazards

“Methyl 5,6-diaminonicotinate” is classified as a warning signal word . It has several hazard statements, including H302-H312-H315-H319-H332-H335 . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and providing appropriate exhaust ventilation at places where dust is formed .

properties

IUPAC Name

methyl 5,6-diaminopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O2/c1-12-7(11)4-2-5(8)6(9)10-3-4/h2-3H,8H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZFTZZIOEVUOOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80432789
Record name METHYL 5,6-DIAMINONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5,6-diaminonicotinate

CAS RN

104685-76-9
Record name METHYL 5,6-DIAMINONICOTINATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80432789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 5,6-diaminopyridine-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Methyl 6-amino-5-nitronicotinate (9.0 g, 46 mmol) and a small amount of Pd/C cat. were added to methanol (200 ml) and the mixture was hydrogenated at room temperature and atmospheric pressure until the uptake of hydrogen ceased. Following filtration through celite, the methanol was evaporated under reduced pressure to give the title compound, 7.0 g (92%).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

1 Gram of methyl 6-amino-5-nitronicotinate was dissolved in 10 ml of methanol. To this solution was added 0.1 g of 5%-palladium-carbon, then hydrogen gas was absorbed at room temperature under a normal pressure. The reaction was stopped when the stoichiometric amount of hydrogen was absorbed. The catalyst was removed from the reaction mixture by filtration, and the solvent was removed by evaporation. The residue thus obtained was recrystallized from ethanol to yield 0.8 g of methyl 5,6-diaminonicotinate in the form of yellow needle-like crystals. Melting point: 154°-155° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a suspension of 6-Amino-5-nitro-nicotinic acid methyl ester (3) (5 g, 25 mmol) in MeOH (150 ml) was added Raney Ni. The mixture was vacuum purged with H2 5 times and heated at 80° C. under H2 atmosphere for 4 h. The solution was filtered through celite and concentrated in vacuo to give the product as a brown solid (3.2 g, 19 mmol, 76%) that was used without further purification. TLC of the product in DCM/MeOH (19:1) indicated a more polar spot at Rf=0.026.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Yield
76%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.